molecular formula C12H17N B3057984 (3-Phenyl-2-propen-1-YL)propylamine CAS No. 869941-93-5

(3-Phenyl-2-propen-1-YL)propylamine

Cat. No. B3057984
CAS RN: 869941-93-5
M. Wt: 175.27 g/mol
InChI Key: XVODXZBINOXIOP-UHFFFAOYSA-N
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Description

“(3-Phenyl-2-propen-1-YL)propylamine” is a chemical compound that contains a total of 30 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of amines like “(3-Phenyl-2-propen-1-YL)propylamine” can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of “(3-Phenyl-2-propen-1-YL)propylamine” includes 30 total bonds, 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines like “(3-Phenyl-2-propen-1-YL)propylamine” can vary. For instance, propylamine, a simple primary amine, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(3-Phenyl-2-propen-1-YL)propylamine: exhibits potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create compounds with improved pharmacological properties. Key areas include:

Organic Synthesis and Chalcone Derivatives

Chalcones, including (3-Phenyl-2-propen-1-YL)propylamine, are versatile building blocks in organic synthesis. They participate in cyclization reactions to form various compounds. Notably:

Material Science and Perovskite Films

In material science, (3-Phenyl-2-propen-1-YL)propylamine has been used to tailor organolead halide perovskite films. These films balance performance and stability in solar cells:

Computational Chemistry and Quantum Chemical Investigations

Researchers employ computational methods to study (3-Phenyl-2-propen-1-YL)propylamine:

Molecular Modeling and Drug-Likeness

Safety And Hazards

“(3-Phenyl-2-propen-1-YL)propylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

(E)-3-phenyl-N-propylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVODXZBINOXIOP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-2-propen-1-YL)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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